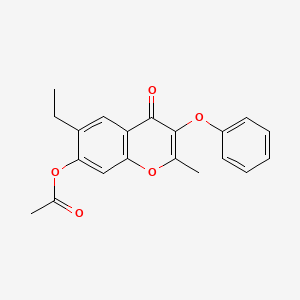

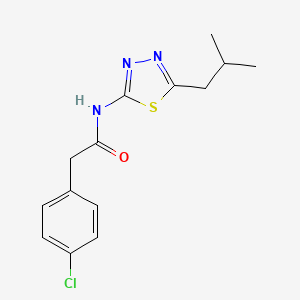

![molecular formula C13H14N2O3S B5568603 4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)

4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide is a compound of interest in the field of chemistry due to its potential applications in sensing, catalysis, and organic synthesis. The compound belongs to the class of benzenesulfonohydrazides, which are known for their ability to form stable complexes with metal ions and their utility in various organic transformations.

Synthesis Analysis

The synthesis of related benzenesulfonohydrazide compounds typically involves the condensation of appropriate aldehydes with benzenesulfonylhydrazines in the presence of suitable catalysts. For example, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives has been achieved through a simple condensation method, offering insights into the synthesis strategy that could be applied to 4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide (Rahman et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonohydrazide derivatives has been elucidated using techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction (SCXRD). These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound (Salian et al., 2018).

Chemical Reactions and Properties

Benzenesulfonohydrazides participate in various chemical reactions, including complex formation with metal ions and serving as ligands in coordination chemistry. Their reactivity can be further modified by substituents on the benzene ring or the hydrazide moiety, influencing their electronic and steric properties. The introduction of a methyl and furan group is expected to impact the compound's chemical behavior, particularly in terms of selectivity and reactivity in organic synthesis and metal ion detection (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of 4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide, such as solubility, melting point, and crystallinity, can be inferred from related compounds. These properties are influenced by the molecular structure, particularly the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. Such characteristics are essential for determining the compound's suitability for specific applications, including its use in analytical chemistry and material science (Li et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

This compound is used as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, research has shown its utility in creating trisubstituted piperidines and indolizidines, highlighting a flexible approach towards the synthesis of these compounds which are important in medicinal chemistry due to their presence in several bioactive natural products (Harris & Padwa, 2003).

Anticancer Activity

Another significant application involves the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules. These synthesized compounds have been evaluated for their anticancer activity against various human cancer cell lines, demonstrating the potential of 4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide derivatives as anticancer agents (Kumar et al., 2015).

Detection of Carcinogenic Lead

In environmental science, derivatives of this compound have been utilized for the significant detection of carcinogenic heavy metal ions such as lead (Pb2+), showcasing its application in developing sensitive and selective sensors for environmental monitoring (Rahman et al., 2020).

Antiplatelet Prototype Discovery

The compound has also been investigated in the discovery of new potent antiplatelet agents. A derivative named LASSBio-1215 demonstrated significant antiaggregating actions on platelets, indicating the potential for therapeutic applications in preventing thrombosis (Rodrigues et al., 2012).

Selective Inhibition of Carbonic Anhydrase IX

Further, novel diamide-based benzenesulfonamides derived from 4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide have been synthesized and evaluated for their inhibitory effect on carbonic anhydrase IX, a target for cancer therapy. This research suggests the potential of these compounds in the development of new cancer therapies (Abdelrahman et al., 2019).

Eigenschaften

IUPAC Name |

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-10-3-7-13(8-4-10)19(16,17)15-14-9-12-6-5-11(2)18-12/h3-9,15H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGYBNOHWYJCSA-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

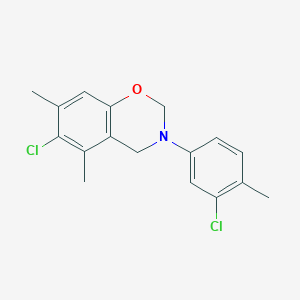

![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)

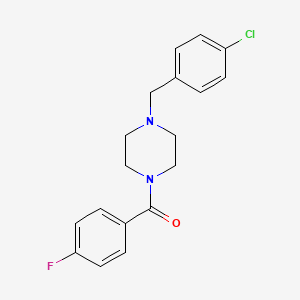

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

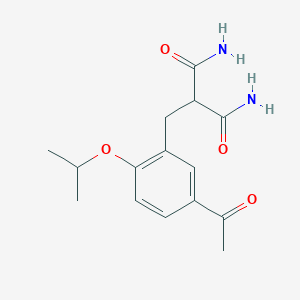

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

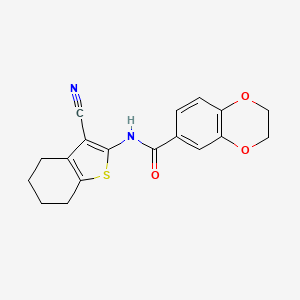

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)